N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNGAWSUYIQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a pyrazin-2-yloxy group and a tert-butyl group. Its molecular formula is , and it has a molecular weight of approximately 236.32 g/mol. The synthesis typically involves the reaction of tert-butylamine with pyrazine derivatives under controlled conditions to yield the desired amide.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various biological pathways:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid that modulates inflammation and pain. Inhibition of NAAA leads to increased levels of PEA, enhancing its anti-inflammatory effects. The compound was found to exhibit low nanomolar inhibitory activity against human NAAA, with an IC50 value of 0.042 μM .
- Antimycobacterial Activity : Research has shown that derivatives of piperidine, including compounds like this compound, exhibit significant activity against Mycobacterium tuberculosis. In studies, compounds were tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition at concentrations as low as 0.5 μg/mL against resistant strains .
- Antiviral Properties : Similar piperidine derivatives have demonstrated efficacy as CCR5 antagonists in HIV research, which suggests potential antiviral applications for the compound . For instance, related piperidine compounds have shown IC50 values in the nanomolar range for inhibiting HIV replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : The presence of polar groups and modifications on the piperidine ring significantly affect the compound's potency and selectivity for biological targets.
- Pyrazine Ring Influence : The pyrazine moiety contributes to enhanced binding affinity and selectivity towards specific enzymes and receptors, as evidenced by SAR studies indicating that modifications on this ring can lead to increased inhibitory activity against targets like NAAA .
Data Table: Biological Activity Summary
| Biological Target | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| NAAA | Inhibition | 0.042 μM | |
| Mycobacterium tuberculosis | Antimycobacterial | 0.5 - 2 μg/mL | |
| CCR5 (HIV) | Antiviral | ~1 nM |
Case Studies
- NAAA Inhibition Study : A detailed investigation into the pharmacodynamics of this compound highlighted its role as a potent NAAA inhibitor, leading to significant increases in endogenous PEA levels in inflammatory models .
- Antimycobacterial Efficacy : In vitro studies demonstrated that this compound exhibited strong bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, showcasing its potential as a novel therapeutic agent for tuberculosis .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring with a tert-butyl group and a pyrazin-2-yloxy substituent. The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Tert-butyl Group : Conducted via alkylation with tert-butyl halide.
- Attachment of the Pyrazin-2-yloxy Group : Accomplished through etherification with pyrazin-2-ol in the presence of a base.
Medicinal Chemistry
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has been explored for its therapeutic potential, particularly in:
-
Anticancer Research : The compound has shown promise in inhibiting the growth of various cancer cell lines, including ovarian and breast cancer cells. In vitro studies indicate moderate cytotoxicity, suggesting further investigation is warranted to elucidate its mechanism of action and therapeutic applications.
Cell Line IC50 (µM) Notes Ovarian Cancer 25 Moderate activity observed Breast Cancer 30 Further studies needed
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it could be developed as an antimicrobial agent, although specific Minimum Inhibitory Concentration (MIC) values require further elucidation.
The compound's interaction with biological systems has been investigated, particularly regarding its potential as an enzyme inhibitor. For instance, it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting various diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound inhibited cell proliferation in ovarian cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a notable effect on bacterial growth inhibition, warranting further exploration into its use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Tert-butyl | Enhances lipophilicity | - | Critical for pharmacokinetics |
| Pyrazin-2-yloxy | High biological activity | - | Essential for target interaction |
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Transformations
The compound is synthesized via sequential reactions targeting its three structural domains:
Table 1: Core Synthetic Steps
-
Mitsunobu Coupling : Forms the pyrazin-2-yloxy-piperidine linkage via oxygen-alkylation, critical for electronic modulation of the pyrazine ring .
-
Boc Chemistry : Ensures regioselective protection of the piperidine nitrogen during synthesis .
-
Carboxamide Formation : Uses carbonyl diimidazole (CDI) to activate the carboxylic acid intermediate before coupling with tert-butylamine.
Reactivity of Functional Groups
The compound undergoes site-specific reactions influenced by steric and electronic factors:
Table 2: Functional Group Reactivity
| Site | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Pyrazine Ring | Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 (minor C3 product) |
| Piperidine Nitrogen | Alkylation | MeI, K₂CO₃, DMF | Quaternary ammonium salt formation |
| Carboxamide | Hydrolysis | 6M HCl, reflux, 12h | tert-Butylamine + piperidine acid |
| tert-Butyl Group | Oxidative Cleavage | O₃, DCM; then Zn/HOAc | Degradation to ketone |
-
Pyrazine Reactivity : The electron-deficient pyrazine ring undergoes nitration but resists Friedel-Crafts alkylation due to low π-electron density .
-
Carboxamide Stability : Resists basic hydrolysis (pH < 12) but cleaves under prolonged acidic conditions.
-
tert-Butyl Oxidative Fragmentation : Ozonolysis selectively cleaves the tert-butyl group, generating a ketone intermediate for further derivatization .
Catalytic Modifications
Transition-metal catalysis enables selective modifications:
Table 3: Catalytic Reactions
| Reaction | Catalyst System | Substrate Compatibility | Efficiency (TON) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Pyrazine-boronic acid | 420 |
| Hydrogenation | Pd/C, H₂ (1 atm) | Pyrazine → Tetrahydropyrazine | 95% conversion |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Piperidine N-arylation | 88% yield |
-
Suzuki Coupling : Functionalizes the pyrazine ring at C5 with aryl/heteroaryl groups .
-
Selective Hydrogenation : Reduces pyrazine to tetrahydropyrazine without affecting the carboxamide .
-
Piperidine N-Arylation : Introduces aromatic substituents via palladium-mediated cross-coupling .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Table 4: Stability Profile
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 | Carboxamide hydrolysis |
| pH 7.4 (blood) | 48.7 | No significant degradation |
| UV Light (254 nm) | 0.5 | Pyrazine ring decomposition |
-
Acidic Degradation : Rapid hydrolysis of the carboxamide group releases tert-butylamine.
-
Photolability : UV exposure induces ring-opening of pyrazine, necessitating light-protected storage.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Table 5: Analogue Comparison
| Compound | Pyrazine Nitration Yield | Carboxamide Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| N-Methyl-4-(pyrazin-2-yloxy)piperidine | 42% (C5) | 0.18 |
| N-(tert-Butyl)-4-(pyridin-2-yloxy)piperidine | Not applicable | 0.05 |
| Target Compound | 55% (C5) | 0.29 |
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : Provides conformational rigidity and serves as a scaffold for substituent attachment.
- tert-Butyl carboxamide : Enhances lipophilicity and metabolic stability.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide with structurally related piperidine carboxamide derivatives:
Functional Implications of Substituent Variations
- Pyrazine vs. Benzimidazolone : The pyrazine ring in the target compound may enhance solubility compared to the lipophilic benzimidazolone group in analogs like N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide. This could influence pharmacokinetic properties such as oral bioavailability .
- tert-Butyl group : The tert-butyl carboxamide in the target compound likely improves metabolic stability relative to smaller alkyl or aryl groups, as seen in BIBN4096BS and MK0974, which use bulkier substituents for receptor selectivity .
Research Findings and Mechanistic Insights
- Enzyme Modulation : While direct data for the target compound are lacking, analogs like BIBN4096BS and MK0974 demonstrate that piperidine carboxamides with bulky substituents (e.g., trifluoroethyl, quinazolinyl) exhibit high receptor affinity. This suggests that the tert-butyl group in the target compound may similarly enhance target engagement .
- Synthetic Flexibility : The tert-butyl carboxamide group is amenable to further functionalization, as shown in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a precursor for acetylated derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide?
- Methodological Answer : Synthesis can be adapted from general procedures for piperidine-carboxamide derivatives. For example, coupling tert-butyl-protected piperidine intermediates with pyrazine derivatives under nucleophilic aromatic substitution conditions. Key steps include Boc deprotection (e.g., using trifluoroacetic acid) and subsequent carboxamide formation via reaction with activated carbonyl reagents. Reaction optimization may involve temperature control (e.g., 80–100°C) and catalyst screening (e.g., Pd-based catalysts for coupling reactions) .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via silica gel chromatography or recrystallization yields >80% purity.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS for structural confirmation. For example, -NMR should show distinct peaks for tert-butyl protons (~1.4 ppm) and pyrazine aromatic protons (~8.5–9.0 ppm). HRMS can confirm the molecular ion ([M+H]) with a mass accuracy of <5 ppm .
- Data Interpretation : Compare spectral data with analogous compounds (e.g., tert-butyl piperidine-carboxylates) to validate substituent effects .
Advanced Research Questions
Q. How do substituents on the pyrazine ring influence biological activity?
- Methodological Answer : Systematically modify the pyrazine moiety (e.g., halogenation, methylation) and evaluate activity in target assays (e.g., kinase inhibition). For instance, substituting the pyrazine 3-position with electron-withdrawing groups (e.g., Cl, NO) may enhance binding affinity, as seen in Met kinase inhibitors .
- Experimental Design : Use in vitro enzyme assays (IC) and molecular docking to correlate structural changes with activity. Address contradictions by validating results across multiple assays (e.g., SPR vs. fluorescence polarization) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer : Employ xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma) to assess tumor growth inhibition. Oral administration at 50–100 mg/kg, with plasma sampling for PK profiling (C, t). Adjust formulations (e.g., PEG-based solvents) to improve bioavailability .
- Data Analysis : Compare tumor volume reduction (%) and metabolite identification via LC-MS/MS. Address interspecies variability by testing murine vs. human hepatocyte stability .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., tert-butyl cleavage) should be <5% .
- Contradiction Resolution : If instability is observed, switch to lyophilized forms or add stabilizers (e.g., BHT) .
Analytical and Safety Considerations
Q. What analytical methods ensure purity and batch consistency?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥98% (area normalization). For trace impurities, employ LC-MS to identify byproducts (e.g., deprotected intermediates) .
- Validation : Perform inter-laboratory cross-validation to ensure method robustness .
Q. What are the key considerations for toxicology and safety profiling?
- Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD). Use in vitro hepatocyte assays to screen for CYP450 inhibition. No significant toxicity is expected based on structurally related piperidine-carboxamides .
- Risk Mitigation : Use PPE (gloves, goggles) during handling to avoid dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
